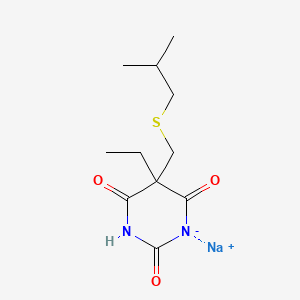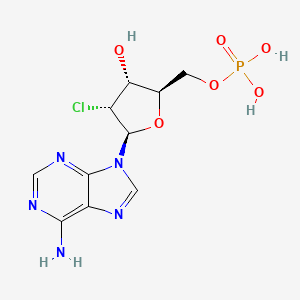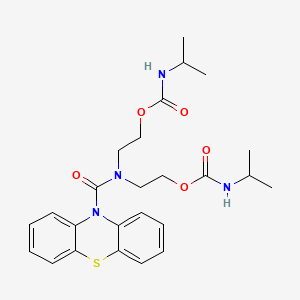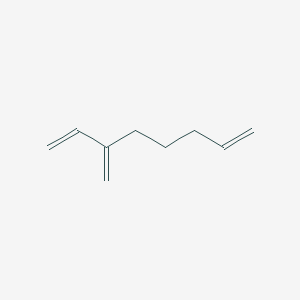![molecular formula C21H16O3 B14478510 6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione CAS No. 67678-31-3](/img/structure/B14478510.png)
6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3,3-diphenyl-1-oxaspiro[35]nona-5,8-diene-2,7-dione is a chemical compound known for its unique spirocyclic structure This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione typically involves the reaction of substituted 3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-diones with nucleophiles. The reaction proceeds via p-quinone methides as intermediates, followed by 1,6-addition of the nucleophile to give diphenyl-(p-hydroxyphenyl)methyl derivatives in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione undergoes various chemical reactions, including:
Nucleophilic Addition: The compound reacts with nucleophiles such as potassium cyanide, methylmagnesium iodide, and methyl-lithium to form diphenyl-(p-hydroxyphenyl)methyl derivatives.
Oxidation and Reduction: The diene system can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophiles: Potassium cyanide, methylmagnesium iodide, methyl-lithium.
Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), and ethanol.
Catalysts: Lewis acids such as aluminum chloride may be used to facilitate certain reactions.
Major Products
The major products formed from nucleophilic addition reactions are diphenyl-(p-hydroxyphenyl)methyl derivatives, which retain the spirocyclic structure and exhibit enhanced reactivity due to the presence of hydroxyl groups .
Aplicaciones Científicas De Investigación
6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules with spirocyclic frameworks.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione involves its interaction with nucleophiles, leading to the formation of p-quinone methides as intermediates. These intermediates undergo 1,6-addition reactions, resulting in the formation of diphenyl-(p-hydroxyphenyl)methyl derivatives . The molecular targets and pathways involved in its biological activities are still under investigation, but its unique structure suggests potential interactions with various enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione: Similar structure but lacks the methyl group at the 6-position.
3,3-Dimethyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione: Similar structure with methyl groups instead of phenyl groups
Uniqueness
6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione is unique due to the presence of both phenyl and methyl groups, which enhance its chemical reactivity and potential applications. The spirocyclic structure provides rigidity and stability, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
67678-31-3 |
|---|---|
Fórmula molecular |
C21H16O3 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
6-methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione |
InChI |
InChI=1S/C21H16O3/c1-15-14-20(13-12-18(15)22)21(19(23)24-20,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3 |
Clave InChI |
DXEQUWVIXLVOCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2(C=CC1=O)C(C(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)
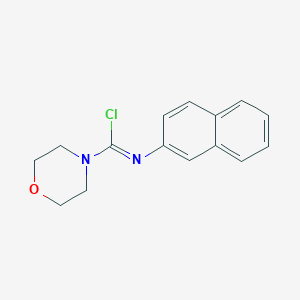
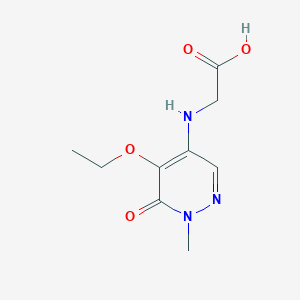


![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)

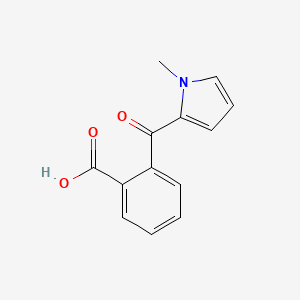
![4-[(E)-(4-Iodophenyl)diazenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14478462.png)
